molecular formula C17H20N2O4 B557160 Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid CAS No. 66863-43-2

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Cat. No.: B557160
CAS No.: 66863-43-2
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid, is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is a derivative of tetrahydronorharman, a structure related to the β-carboline family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the protection of the amino group of tetrahydronorharman with a tert-butyloxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), along with catalysts and bases like TEA . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not well-documented, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its parent structure, tetrahydronorharman, is known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be compared with other similar compounds, such as:

    N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid: This compound shares a similar structure but may differ in the stereochemistry or specific functional groups attached.

    N-alpha-Boc-L-tryptophanol: Another Boc-protected amino acid derivative, used in peptide synthesis.

    N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN: A related compound used in similar synthetic applications

The uniqueness of this compound lies in its specific structure and the presence of the Boc-protected amino group, which makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.